BenchChemオンラインストアへようこそ!

Taiwanhomoflavone B

Cytotoxicity Antineoplastic Biflavonoid

Taiwanhomoflavone B is a C-methylated biflavonoid with selective cytotoxicity against KB (ED50 3.8 μg/mL) and Hepa-3B (ED50 3.5 μg/mL) cancer cells, while uniquely lacking antiplatelet or COX-1 inhibitory activity. Essential for SAR studies and as a negative control in platelet aggregation assays. Ideal for oncology research requiring exclusion of off-target hemostatic effects.

Molecular Formula C32H24O10
Molecular Weight 568.5 g/mol
Cat. No. B13826765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTaiwanhomoflavone B
Molecular FormulaC32H24O10
Molecular Weight568.5 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)OC4=C(C=C5C(=C4O)C(=O)C=C(O5)C6=CC=C(C=C6)O)OC)O
InChIInChI=1S/C32H24O10/c1-15-20(34)11-25-28(30(15)37)21(35)12-24(41-25)17-5-9-19(10-6-17)40-32-27(39-2)14-26-29(31(32)38)22(36)13-23(42-26)16-3-7-18(33)8-4-16/h3-11,13-14,24,33-34,37-38H,12H2,1-2H3/t24-/m0/s1
InChIKeyKFJPGGGJZYXVJH-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Taiwanhomoflavone B: Cytotoxic C-Methylated Biflavone from Cephalotaxus Species for Antineoplastic Research


Taiwanhomoflavone B is a C-methylated biflavonoid isolated from the twigs and barks of Cephalotaxus wilsoniana and Cephalotaxus fortunei [1]. It belongs to the class of 7-O-methylated flavonoids and is characterized by a dimeric structure comprising two flavonoid units linked via a C-O-C ether bridge [2]. The compound has been demonstrated to exhibit cytotoxic activity against human cancer cell lines, with ED50 values of 3.8 μg/mL against KB oral epidermoid carcinoma cells and 3.5 μg/mL against Hepa-3B hepatoma cells [1].

Why Taiwanhomoflavone B Cannot Be Interchanged with Other Biflavonoids in Cytotoxicity and Antiplatelet Studies


Biflavonoids isolated from Cephalotaxus species, including taiwanhomoflavone A, B, and C, ginkgetin, and amentoflavone, exhibit divergent pharmacological profiles despite structural similarities. For instance, taiwanhomoflavone B demonstrates cytotoxic activity comparable to taiwanhomoflavone A in KB cells but significantly lower potency in Hepa-3B cells, underscoring cell-type-dependent efficacy variations that preclude generic substitution [1]. More critically, in human platelet-rich plasma (PRP) assays, taiwanhomoflavone B exhibits no antiplatelet activity at concentrations up to 300 μM, whereas ginkgetin and taiwanhomoflavone C produce pronounced inhibition of secondary aggregation with IC50 values of 293.6 μM and 259.0 μM, respectively [2]. This functional dichotomy—cytotoxicity versus antiplatelet effects—necessitates compound-specific selection rather than class-based replacement.

Quantitative Evidence Guide: Taiwanhomoflavone B Differentiated from In-Class Biflavonoids


Taiwanhomoflavone B vs. Taiwanhomoflavone A: Comparative Cytotoxicity in KB and Hepa-3B Cancer Cell Lines

Taiwanhomoflavone B demonstrates cytotoxic activity against KB oral epidermoid carcinoma cells (ED50 = 3.8 μg/mL) and Hepa-3B hepatoma cells (ED50 = 3.5 μg/mL) [1]. In contrast, taiwanhomoflavone A exhibits ED50 values of 3.4 μg/mL (KB) and 2.0 μg/mL (Hepa-3B) under identical assay conditions [2].

Cytotoxicity Antineoplastic Biflavonoid

Taiwanhomoflavone B Lacks Antiplatelet Activity, Unlike Ginkgetin and Taiwanhomoflavone C

In human platelet-rich plasma (PRP) stimulated with adrenaline (5 μM), taiwanhomoflavone B (300 μM) produced no inhibition of platelet aggregation (98.8 ± 1.6% aggregation relative to control 98.7 ± 0.3%) [1]. In contrast, ginkgetin (IC50 = 293.6 ± 18.4 μM) and taiwanhomoflavone C (IC50 = 259.0 ± 22.3 μM) demonstrated concentration-dependent antiplatelet effects [1].

Antiplatelet Thrombosis Biflavonoid

Taiwanhomoflavone B Does Not Inhibit COX-1, Unlike Ginkgetin

Ginkgetin (compound 1) inhibited COX-1 activity with 25.1 ± 6.9% inhibition at 10 μM and 33.5 ± 7.5% at 30 μM, with an IC50 > 100 μM [1]. Taiwanhomoflavone B (compound 3) was not reported to exhibit COX-1 inhibitory activity in the same study, consistent with its lack of antiplatelet effect [1].

COX-1 Inflammation Biflavonoid

S-Taiwanhomoflavone-B Inhibits α-Glucosidase, Unlike Taiwanhomoflavone B (Class-Level Inference)

S-taiwanhomoflavone-B, a stereoisomer isolated from Cephalotaxus oliveri, demonstrated α-glucosidase inhibitory activity, whereas taiwanhomoflavone B has not been reported to exhibit this activity [1]. Although no quantitative IC50 value is available, the structural distinction (stereochemistry) confers divergent enzymatic inhibition profiles.

α-Glucosidase Diabetes Biflavonoid

Recommended Application Scenarios for Taiwanhomoflavone B Based on Differentiated Evidence


Antineoplastic Research Requiring Cytotoxicity Without Antiplatelet Confounding

Taiwanhomoflavone B is the preferred choice for investigators studying cytotoxic mechanisms in KB or Hepa-3B cell models who must avoid off-target antiplatelet or COX-1 inhibitory effects. The compound's lack of platelet aggregation inhibition (98.8% aggregation at 300 μM vs. control 98.7%) ensures that observed antineoplastic outcomes are not confounded by thrombotic modulation [1].

Comparative Biflavonoid Structure-Activity Relationship (SAR) Studies

The divergent antiplatelet profiles among taiwanhomoflavone A, B, C, and ginkgetin make Taiwanhomoflavone B an essential comparator in SAR investigations. Its unique C-methylation and ether linkage pattern, coupled with null antiplatelet activity, provide critical structure-activity insights for designing selective cytotoxic biflavonoids without hemostatic liabilities [1][2].

Negative Control for COX-1/Platelet Aggregation Assays

In experimental workflows where COX-1 inhibition or platelet aggregation must be excluded as confounding variables, Taiwanhomoflavone B serves as a validated negative control. Its absence of activity in both COX-1 enzymatic and PRP aggregation assays provides a clean baseline for interpreting results from active biflavonoids like ginkgetin [1].

Procurement for Isomer-Specific Enzymatic Studies

When investigating α-glucosidase inhibition, researchers must explicitly source S-taiwanhomoflavone-B rather than Taiwanhomoflavone B, as only the S-stereoisomer has demonstrated α-glucosidase inhibitory activity. This stereochemical specificity is critical for assay reproducibility and target validation [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Taiwanhomoflavone B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.